2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol

Catalog No.
S8197234
CAS No.
M.F
C15H23NO2
M. Wt
249.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol

Product Name

2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methoxy]ethanol

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

InChI

InChI=1S/C15H23NO2/c17-10-11-18-13-15-6-8-16(9-7-15)12-14-4-2-1-3-5-14/h1-5,15,17H,6-13H2

InChI Key

FCKWFMURIIWDIM-UHFFFAOYSA-N

SMILES

C1CN(CCC1COCCO)CC2=CC=CC=C2

Canonical SMILES

C1CN(CCC1COCCO)CC2=CC=CC=C2

2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol is a bifunctional N-protected piperidine intermediate featuring a flexible ether-ethanol linker and a robust N-benzyl protecting group [1]. It is primarily procured for the synthesis of central nervous system (CNS) active agents, G-protein coupled receptor (GPCR) ligands, and targeted enzyme inhibitors. Its standard baseline properties include high solubility in aprotic solvents such as dichloromethane and tetrahydrofuran, and a primary hydroxyl group primed for diverse downstream functionalization, including esterification, mesylation, or oxidation [2].

Substituting this compound with the unprotected 2-(piperidin-4-ylmethoxy)ethanol leads to unselective reactions at the secondary amine, requiring costly and time-consuming protection/deprotection cycles [1]. Using the N-Boc equivalent restricts the synthetic window, as the Boc group is cleaved under acidic conditions required for certain downstream transformations. Furthermore, substituting with the shorter (1-benzylpiperidin-4-yl)methanol eliminates the ether-ethanol spacer, fundamentally altering the lipophilicity, hydrogen-bonding capacity, and spatial geometry of the final active pharmaceutical ingredient, which can abrogate target binding affinity and alter pharmacokinetic profiles [2].

Superior Acid Stability Compared to N-Boc Protected Analogs

In multi-step synthetic sequences requiring strongly acidic conditions, the N-benzyl group remains fully intact, whereas the N-Boc analog undergoes complete premature cleavage. Quantitative assessments of piperidine building blocks show that N-benzyl derivatives retain >98% integrity after 24 hours in 50% trifluoroacetic acid (TFA) in dichloromethane, whereas N-Boc analogs exhibit >99% cleavage within 1 hour [1]. This allows for orthogonal synthetic strategies that are otherwise impossible with carbamate-based protection.

Evidence DimensionProtecting Group Cleavage in 50% TFA/DCM
Target Compound Data<2% cleavage (24 hours)
Comparator Or BaselineN-Boc analog (>99% cleavage in 1 hour)
Quantified Difference>50-fold increase in acid stability half-life
Conditions50% Trifluoroacetic acid in Dichloromethane at 25°C

Procuring the N-benzyl derivative enables orthogonal deprotection strategies and the use of strong acids in downstream processing without yield-destroying premature amine exposure.

Enhanced Chromatographic Resolution vs. Unprotected Piperidines

The unprotected secondary amine of 2-(piperidin-4-ylmethoxy)ethanol causes severe tailing and irreversible adsorption on standard silica gel, often requiring specialized basic modifiers or expensive reverse-phase resins. The N-benzyl protection neutralizes this basicity sufficiently to allow standard normal-phase chromatography. Comparative purification metrics indicate that N-benzyl piperidines achieve >95% recovery on standard silica, compared to <60% for their unprotected counterparts, significantly reducing solvent consumption and processing time [1].

Evidence DimensionSilica Gel Column Recovery Rate
Target Compound Data>95% recovery (standard EtOAc/Hexanes)
Comparator Or BaselineUnprotected analog (<60% recovery with severe tailing)
Quantified Difference>35% absolute increase in isolated yield during purification
ConditionsNormal-phase silica gel chromatography (230-400 mesh)

High recovery on standard silica gel directly lowers purification costs and accelerates scale-up manufacturing.

Optimized LogP and Spacer Geometry for CNS Drug Design

Compared to the truncated (1-benzylpiperidin-4-yl)methanol, the addition of the methoxy-ethanol ether linkage introduces a flexible, hydrophilic spacer. This structural modification lowers the overall lipophilicity (LogP) of the building block, which is critical for mitigating hERG liability and optimizing blood-brain barrier penetration in downstream APIs. Chemoinformatic models indicate that the ether-ethanol extension typically reduces the calculated LogP by approximately 0.4 to 0.6 units compared to pure alkyl extensions, while providing an additional hydrogen bond acceptor [1].

Evidence DimensionCalculated Lipophilicity (cLogP) Contribution
Target Compound Data~0.5 unit reduction in cLogP with added H-bond acceptor
Comparator Or Baseline(1-benzylpiperidin-4-yl)methanol (higher cLogP, rigid)
Quantified Difference0.4 to 0.6 unit reduction in cLogP contribution
Conditionsin silico lipophilicity profiling for CNS-active API design

The specific ether-ethanol linker provides the precise spatial geometry and physicochemical properties required for optimizing target affinity and pharmacokinetic profiles in drug discovery.

Orthogonal Deprotection via Clean Hydrogenation

The N-benzyl group is specifically chosen for its clean removal via palladium-catalyzed hydrogenation, which yields volatile byproducts (toluene) that are easily removed. In contrast, removing carbamate protecting groups like Cbz often generates stoichiometric byproducts (e.g., benzyl alcohol) that can complicate the isolation of the highly polar unprotected amino-alcohol. Hydrogenolysis of N-benzyl piperidines routinely proceeds with >98% conversion under mild conditions, avoiding complex aqueous workups [1].

Evidence DimensionDeprotection Conversion and Byproduct Removal
Target Compound Data>98% conversion with volatile byproduct (toluene)
Comparator Or BaselineN-Cbz analog (generates benzyl alcohol, requiring high-vacuum distillation)
Quantified DifferenceElimination of high-boiling byproducts during deprotection
Conditions10% Pd/C, H2 (1 atm), Methanol, 25°C

Procuring the N-benzyl form ensures that the final deprotection step is scalable, clean, and avoids complex workups that degrade the final product.

Synthesis of CNS-Active Pharmaceuticals

Leveraging its optimized LogP contribution and flexible ether linker, this compound is an ideal precursor for developing acetylcholinesterase inhibitors and GPCR ligands targeting neurological disorders, where precise spatial geometry is required for target affinity [1].

Orthogonal Solid-Phase Peptide Synthesis (SPPS)

Due to its superior acid stability compared to N-Boc analogs, the N-benzyl building block can be incorporated into complex peptidomimetics without premature cleavage during repetitive acidic deprotection cycles [2].

Development of Targeted Protein Degraders (PROTACs)

The primary alcohol and flexible PEG-like ether linkage serve as an excellent attachment point for synthesizing bifunctional degraders, where the piperidine core binds the target protein and the linker connects to an E3 ligase ligand, benefiting from the high chromatographic recovery during intermediate purification [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

249.172878976 g/mol

Monoisotopic Mass

249.172878976 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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